1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine
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Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a bromothiophene and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromothiophene-2-carbaldehyde with 1-(2,5-dimethylphenyl)piperazine under basic conditions. The reaction is often facilitated by a catalyst such as palladium in the presence of a base like potassium carbonate. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to replace the bromine atom with various substituents.
Major Products Formed
Substituted Thiophenes: Products formed from substitution reactions where the bromine atom is replaced with other functional groups.
Sulfoxides and Sulfones: Products formed from the oxidation of the thiophene ring.
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of receptor-ligand interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, modulating their activity. The bromothiophene and dimethylphenyl groups contribute to the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromothiophen-2-yl)-4-methylpiperazine: Similar structure but lacks the dimethylphenyl group.
1-(4-Bromophenyl)-4-(2,5-dimethylphenyl)piperazine: Similar structure but with a bromophenyl group instead of a bromothiophene.
Uniqueness
1-[(4-Bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine is unique due to the presence of both a bromothiophene and a dimethylphenyl group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its application in various fields .
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2S/c1-13-3-4-14(2)17(9-13)20-7-5-19(6-8-20)11-16-10-15(18)12-21-16/h3-4,9-10,12H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMDFLOWZSUSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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